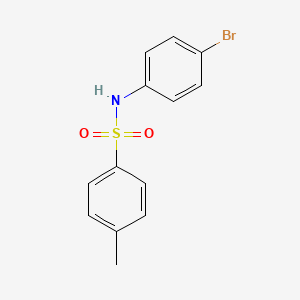

N-(4-溴苯基)-4-甲基苯磺酰胺

描述

Synthesis Analysis

The synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methylaniline. The sulfonyl chloride group reacts with the amino group of 4-methylaniline, resulting in the formation of the target compound. Detailed synthetic procedures, reaction conditions, and purification methods can be found in the literature .

Molecular Structure Analysis

The molecular structure of N-(4-Bromophenyl)-4-methylbenzenesulfonamide consists of a sulfonamide functional group (SO2NH2) attached to a 4-bromophenyl ring and a 4-methylbenzene moiety. The compound exhibits planar geometry due to resonance effects within the aromatic rings. The bromine atom provides additional reactivity and influences the compound’s properties .

Chemical Reactions Analysis

N-(4-Bromophenyl)-4-methylbenzenesulfonamide can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. Its reactivity depends on the substituents and functional groups present. For instance, it can undergo hydrolysis to release the sulfonamide group or react with electrophiles to form new derivatives .

Physical And Chemical Properties Analysis

科学研究应用

抗菌活性

N-(4-溴苯基)-4-甲基苯磺酰胺: 衍生物已被研究用于其作为抗菌剂的潜力。这些化合物对细菌(革兰氏阳性和革兰氏阴性)和真菌物种显示出有希望的结果。 这在对抗耐药病原体的斗争中尤为重要,因为迫切需要具有新作用机制的新分子 .

抗癌特性

这些化合物还被评估了其抗增殖作用,特别是针对人类乳腺癌(MCF7)等癌细胞系。 抑制癌细胞生长的能力使这些衍生物在癌症治疗的进一步研究中具有价值 .

分子对接研究

N-(4-溴苯基)-4-甲基苯磺酰胺 衍生物的分子对接研究已被进行,以了解它们与各种受体的结合模式。 这种计算方法有助于预测化合物与靶蛋白之间的相互作用,这对于合理药物设计至关重要 .

抗氧化活性

研究表明,N-(4-溴苯基)-4-甲基苯磺酰胺 的某些衍生物表现出抗氧化特性。 抗氧化剂对于保护细胞免受自由基损伤很重要,并且在开发用于治疗由氧化应激引起的疾病的疗法中具有价值 .

抗菌和抗生物膜作用

一些衍生物对革兰氏阳性病原体显示出有效性,并且对于治疗由粪肠球菌等细菌引起的生物膜相关感染特别有希望。 生物膜是难以根除的微生物复杂群落,这使得这种应用对医疗保健意义重大 .

替代毒性测试

N-(4-溴苯基)-4-甲基苯磺酰胺 衍生物的毒性已使用替代方法进行评估,例如在淡水枝角类大型蚤上进行测试。 这是减少对传统动物实验依赖并找到更合乎道德和可持续的测试方法的努力的一部分 .

药物设计和合成

该化合物的结构允许设计和合成新的化学型,例如N-酰基-L-缬氨酸和4H-1,3-恶唑-5-酮。 这些努力有助于发现具有潜在治疗应用的新药 .

计算机辅助药物开发

计算机模拟的计算机辅助研究已被用于预测N-(4-溴苯基)-4-甲基苯磺酰胺 衍生物的抗菌作用和毒性。 这种方法通过在进入实验室和临床试验之前识别出有希望的候选者来加速药物开发过程 .

作用机制

Target of Action

N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a novel compound that has been synthesized and studied for its antimicrobial action . The primary targets of this compound are bacterial and fungal strains . The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Mode of Action

It is known that the compound interacts with its targets, leading to an antimicrobial effect . The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Biochemical Pathways

It is known that the compound belongs to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes

Pharmacokinetics

The lipophilic character of the compound, which is suggested by the clogp value, may influence its bioavailability .

Result of Action

The result of the action of N-(4-Bromophenyl)-4-methylbenzenesulfonamide is the inhibition of growth in certain bacterial and fungal strains . This antimicrobial action makes it a promising candidate for the development of novel antimicrobial agents, particularly against Gram-positive pathogens .

安全和危害

属性

IUPAC Name |

N-(4-bromophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBFVUXANOZLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954509 | |

| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32857-48-0 | |

| Record name | p-Toluenesulfonanilide, 4'-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC105627 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

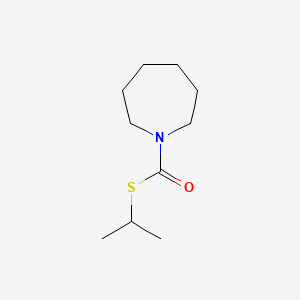

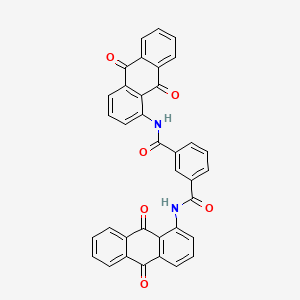

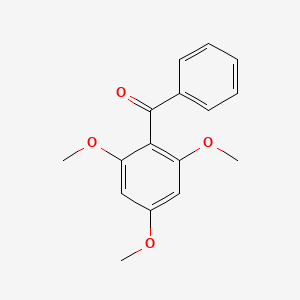

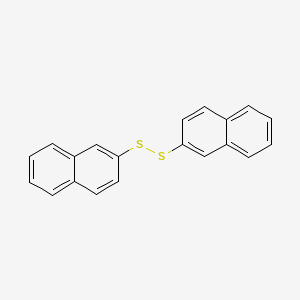

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)